A Comprehensive Technical Guide to tert-butyl 4-bromoisoindoline-2-carboxylate
A Comprehensive Technical Guide to tert-butyl 4-bromoisoindoline-2-carboxylate
CAS Number: 1035235-27-8
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance in Modern Drug Discovery
tert-butyl 4-bromoisoindoline-2-carboxylate, also known as N-Boc-4-bromoisoindoline, is a pivotal heterocyclic building block in medicinal chemistry. Its unique structural features—a protected isoindoline core functionalized with a strategically placed bromine atom—render it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.
The isoindoline scaffold is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the secondary amine under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for late-stage functionalization. This is a critical attribute in multi-step syntheses. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of elaborate molecular frameworks.
This guide provides an in-depth exploration of the synthesis, properties, and applications of tert-butyl 4-bromoisoindoline-2-carboxylate, with a focus on the underlying chemical principles and practical considerations for its use in research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of tert-butyl 4-bromoisoindoline-2-carboxylate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1035235-27-8 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |
| Molecular Weight | 298.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 91.0 to 96.0 °C | |
| Boiling Point (est.) | 363.2 °C at 760 mmHg | |
| Density (est.) | 1.4 g/cm³ | |
| IUPAC Name | tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate | [1] |
| Synonyms | N-Boc-4-bromoisoindoline, 4-Bromoisoindoline-2-carboxylic Acid tert-Butyl Ester | |
| SMILES | CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br | [1] |
| InChIKey | BFCZVUVSPUKWET-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 4-bromoisoindoline-2-carboxylate can be approached through a multi-step sequence starting from commercially available precursors. A logical and efficient pathway involves the synthesis of the core isoindoline structure followed by N-protection.
Overall Synthesis Workflow
Caption: Figure 1. Synthetic workflow for tert-butyl 4-bromoisoindoline-2-carboxylate.
Part 1: Synthesis of 4-Bromoisoindolin-1-one
The initial step involves the cyclization of a suitable precursor to form the isoindolinone ring. A common method is the ammonolysis of 3-bromo-2-(bromomethyl)benzoic acid methyl ester.
Experimental Protocol:
-
To a solution of 3-bromo-2-(bromomethyl)benzoic acid methyl ester (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add a 30% aqueous ammonia solution (excess).
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a weak acid (e.g., 2M citric acid) to remove excess ammonia.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-bromoisoindolin-1-one as a solid.[2]
Causality and Trustworthiness: The use of aqueous ammonia serves as both the nitrogen source and the base for the intramolecular cyclization. The workup with a mild acid ensures the removal of non-volatile basic impurities without hydrolyzing the amide product. This protocol is self-validating through standard chromatographic and spectroscopic analysis of the product.
Part 2: Reduction to 4-Bromoisoindoline
The lactam functionality of 4-bromoisoindolin-1-one is then reduced to the corresponding secondary amine. Borane reagents are highly effective for this transformation.
Experimental Protocol:
-
To a solution of 4-bromoisoindolin-1-one (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add borane-THF complex (BH₃·THF, ~2.0-3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 6N HCl.
-
Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex.
-
Cool to room temperature and basify with aqueous NaOH to pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromoisoindoline, which can often be used in the next step without further purification.
Causality and Trustworthiness: Borane is a highly selective reagent for the reduction of amides to amines. The acidic workup is crucial to break down the stable borane-amine intermediate and protonate the product for purification. The final basic wash deprotonates the amine, allowing for extraction into an organic solvent.
Part 3: N-Boc Protection
The final step is the protection of the secondary amine of 4-bromoisoindoline with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Dissolve 4-bromoisoindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (NEt₃, 1.1-1.5 eq) or diisopropylethylamine (DIPEA), to the solution.
-
To this mixture, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent, typically at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain tert-butyl 4-bromoisoindoline-2-carboxylate as a crystalline solid.[3]
Causality and Trustworthiness: (Boc)₂O is the standard reagent for Boc protection. The base is required to deprotonate the secondary amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O. The aqueous workup removes the base and any water-soluble byproducts. The purity of the final product can be readily assessed by NMR, HPLC, and LC-MS.[4]
Applications in Drug Development
The synthetic utility of tert-butyl 4-bromoisoindoline-2-carboxylate stems from its dual functionality: the N-Boc group allows for controlled deprotection and subsequent elaboration, while the bromo-substituent is a key handle for carbon-carbon and carbon-heteroatom bond formation.
Core Component in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5] The isoindoline scaffold is a common component of ligands for the Cereblon (CRBN) E3 ligase.
tert-butyl 4-bromoisoindoline-2-carboxylate can be utilized as a precursor to these CRBN ligands. The bromine atom can be converted to other functional groups, or used as a point of attachment for a linker, which is then connected to a ligand for the target protein.
Caption: Figure 2. General application in PROTAC synthesis.
Intermediate for Heterocyclic Scaffolds
The bromine atom on the aromatic ring of tert-butyl 4-bromoisoindoline-2-carboxylate is amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of 4-substituted isoindoline derivatives, which can be screened for biological activity. For instance, a Suzuki coupling can introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination can install a substituted amine. These transformations are fundamental in modern medicinal chemistry for exploring the structure-activity relationships of lead compounds.
Safety and Handling
tert-butyl 4-bromoisoindoline-2-carboxylate should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for similar compounds, it may cause skin and eye irritation, and may cause respiratory irritation.[1] Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Conclusion
tert-butyl 4-bromoisoindoline-2-carboxylate is a high-value building block for the synthesis of complex pharmaceutical agents. Its well-defined structure, coupled with the orthogonal reactivity of the N-Boc protecting group and the aromatic bromine, provides chemists with a versatile platform for the creation of novel molecular entities. The synthetic protocols outlined in this guide are robust and scalable, and the applications, particularly in the field of targeted protein degradation, highlight the strategic importance of this compound in advancing modern drug discovery.
References
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-amino-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
Sources
- 1. tert-butyl 4-bromo-2,3-dihydro-1H-isoindole-2-carboxylate | C13H16BrNO2 | CID 49853504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. 1035235-27-8|tert-Butyl 4-bromoisoindoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
